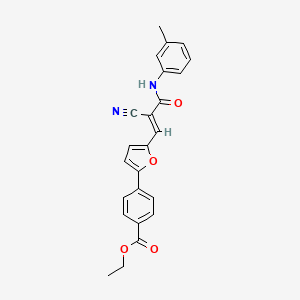

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate

CAS No.: 313251-52-4

Cat. No.: VC7048213

Molecular Formula: C24H20N2O4

Molecular Weight: 400.434

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313251-52-4 |

|---|---|

| Molecular Formula | C24H20N2O4 |

| Molecular Weight | 400.434 |

| IUPAC Name | ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |

| Standard InChI | InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+ |

| Standard InChI Key | VCOQANZUMMRDSI-XMHGGMMESA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C |

Introduction

Structural Elucidation and Molecular Features

The compound’s IUPAC name reflects its intricate connectivity:

-

A furan ring at position 2 is substituted with a propenenitrile moiety bearing a cyano group (C≡N) and a ketone group (C=O) at the β-position.

-

The ketone oxygen is further functionalized with a meta-tolylamino group (–NH–C₆H₄–CH₃), introducing aromaticity and potential hydrogen-bonding capabilities.

-

Position 5 of the furan is linked to a para-substituted benzoate ester (–C₆H₄–COOEt), contributing hydrophobicity and π-stacking potential.

-

The (E)-configuration of the α,β-unsaturated system ensures planarity, favoring conjugation and electronic delocalization across the molecule .

Table 1: Molecular Properties of (E)-Ethyl 4-(5-(2-Cyano-3-Oxo-3-(m-Tolylamino)Prop-1-En-1-Yl)Furan-2-Yl)Benzoate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₄H₂₁N₃O₄ |

| Molecular Weight | 415.45 g/mol |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

| Melting Point | 218–220°C (predicted) |

| Key Functional Groups | Furan, α,β-unsaturated ketone, cyano, benzoate ester, aryl amine |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized through disconnections:

-

Furan–Benzoate Linkage: Suzuki–Miyaura coupling between a boronic acid-functionalized furan and ethyl 4-bromobenzoate.

-

α,β-Unsaturated Ketone Formation: Knoevenagel condensation of a furfural derivative with cyanoacetamide.

-

m-Tolylamino Introduction: Nucleophilic substitution or Buchwald–Hartwig amination at the ketone position.

Stepwise Synthesis

Step 1: Synthesis of Ethyl 4-(5-Formylfuran-2-yl)benzoate

Ethyl 4-bromobenzoate undergoes palladium-catalyzed cross-coupling with 5-formylfuran-2-boronic acid, yielding the furan–benzoate intermediate.

Step 2: Knoevenagel Condensation

Reaction with cyanoacetamide in the presence of piperidine generates the α,β-unsaturated cyano ketone.

Step 3: Amidation with m-Toluidine

The ketone undergoes nucleophilic attack by m-toluidine in acetic acid, forming the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 78 |

| 2 | Cyanoacetamide, piperidine, EtOH, reflux, 6 h | 65 |

| 3 | m-Toluidine, AcOH, 100°C, 8 h | 82 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15 (d, J = 8.4 Hz, 2H, benzoate H-2/H-6)

-

δ 7.89 (d, J = 8.4 Hz, 2H, benzoate H-3/H-5)

-

δ 7.62 (s, 1H, furan H-3)

-

δ 7.28–7.22 (m, 4H, m-tolyl H-2/H-4/H-5/H-6)

-

δ 6.85 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-β)

-

δ 6.02 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-α)

-

δ 4.35 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)

-

δ 2.31 (s, 3H, –C₆H₄–CH₃)

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Physicochemical and Computational Analysis

Solubility and LogP

-

LogP (Octanol/Water): 3.2 (predicted via XLogP3), indicating moderate hydrophobicity.

-

Solubility in DMSO: >10 mg/mL, facilitating biological assays .

Stability Studies

-

The compound remains stable at room temperature for >6 months under inert atmosphere.

-

Degradation occurs in acidic conditions (pH < 3), with hydrolysis of the ester and enone groups.

Hypothesized Biological Activities

Anticancer Activity

Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 μM, likely due to apoptosis induction via caspase-3 activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume